Cas no 58702-12-8 (1,3-Cyclohexanediol,5-[(2E)-2-[(1S,3aS,7aR)-1-ethyloctahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-)

1,3-Cyclohexanediol,5-[(2E)-2-[(1S,3aS,7aR)-1-ethyloctahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- structure
58702-12-8 structure
Product Name:1,3-Cyclohexanediol,5-[(2E)-2-[(1S,3aS,7aR)-1-ethyloctahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-
Numero CAS:58702-12-8
MF:C21H32O2
MW:316.477586746216
CID:372364
PubChem ID:78265177
Update Time:2025-04-19

1,3-Cyclohexanediol,5-[(2E)-2-[(1S,3aS,7aR)-1-ethyloctahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Cyclohexanediol,5-[(2E)-2-[(1S,3aS,7aR)-1-ethyloctahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-
    • (5Z)-5-[(2Z)-2-(1-ethyl-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)ethylidene]-4-methylidenecyclohexane-1,3-diol
    • 1-hydroxypregnacalciferol
    • SCHEMBL1892561
    • 1alpha-(OH)Pregnacalciferol
    • AS-82196
    • 58702-12-8
    • 1,3-Cyclohexanediol, 5-((1-ethyloctahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-, (1S-(1alpha,3abeta,4E(Z(1S*,3R*))7aalpha))-
    • Inchi: 1S/C21H32O2/c1-4-17-9-10-19-15(6-5-11-21(17,19)3)7-8-16-12-18(22)13-20(23)14(16)2/h7-8,17-20,22-23H,2,4-6,9-13H2,1,3H3/b15-7+,16-8-/t17-,18+,19-,20-,21+/m0/s1
    • Chiave InChI: XMDLIEZJERQGEY-ZHFUSYIKSA-N
    • Sorrisi: O[C@H]1C[C@@H](C(=C)/C(/C1)=C\C=C1/CCC[C@]2(C)[C@@H](CC)CC[C@H]2/1)O

Proprietà calcolate

  • Massa esatta: 316.24023
  • Massa monoisotopica: 316.24023
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 2
  • Complessità: 530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.5
  • XLogP3: 4.2

Proprietà sperimentali

  • Densità: 1.06
  • Punto di ebollizione: 470.3°Cat760mmHg
  • Punto di infiammabilità: 210.3°C
  • Indice di rifrazione: 1.554

1,3-Cyclohexanediol,5-[(2E)-2-[(1S,3aS,7aR)-1-ethyloctahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- Letteratura correlata

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd